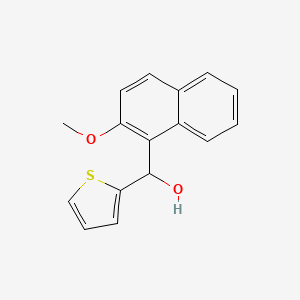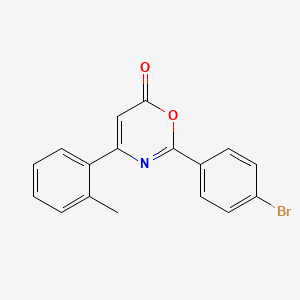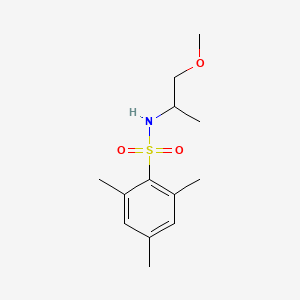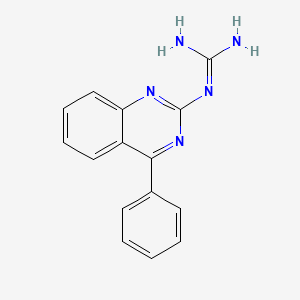
(2-methoxy-1-naphthyl)(2-thienyl)methanol
Overview
Description
(2-methoxy-1-naphthyl)(2-thienyl)methanol, also known as MNTH, is a chemical compound that has gained attention for its potential use in scientific research. MNTH is a derivative of naphthalene and thiophene, two aromatic compounds commonly found in organic chemistry.
Mechanism of Action
The exact mechanism of action of (2-methoxy-1-naphthyl)(2-thienyl)methanol is not fully understood, but it is believed to interact with metal ions and/or proteins through hydrogen bonding and π-π interactions. This can lead to changes in protein conformation and function, ultimately affecting cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in cell culture and animal studies. However, its effects on human health are not yet known. This compound has been found to inhibit the growth of cancer cells in vitro, but its efficacy in vivo has not been established.
Advantages and Limitations for Lab Experiments
One advantage of using (2-methoxy-1-naphthyl)(2-thienyl)methanol in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, this compound's low solubility in water can make it difficult to work with in aqueous environments. Additionally, this compound's potential interactions with other molecules in biological systems can make it challenging to interpret results.
Future Directions
Future research on (2-methoxy-1-naphthyl)(2-thienyl)methanol could focus on its potential as a therapeutic agent for cancer or other diseases. Further investigation into its mechanism of action and interactions with metal ions and proteins could provide insight into its biological effects. This compound could also be modified to improve its solubility and selectivity for specific metal ions or proteins.
Scientific Research Applications
(2-methoxy-1-naphthyl)(2-thienyl)methanol has shown potential as a fluorescent probe for the detection of metal ions such as copper and iron. This is due to the electron-rich nature of the naphthalene and thiophene rings, which can coordinate with metal ions and cause a change in fluorescence intensity. This compound has also been investigated as a potential inhibitor of protein-protein interactions, specifically those involved in cancer progression.
properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-18-13-9-8-11-5-2-3-6-12(11)15(13)16(17)14-7-4-10-19-14/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSNXSLGSJAVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-allyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3953487.png)
![ethyl 3-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B3953489.png)
![3-amino-2-butyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3953491.png)
![3-[(4-chlorophenyl)thio]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3953493.png)

![ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B3953508.png)
![5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953527.png)

![ethyl 1-[(2-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3953539.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3953553.png)

![N-{1-[4-(3,5-dimethylisoxazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B3953573.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3953583.png)
![4-[(2-methylpentanoyl)amino]benzamide](/img/structure/B3953585.png)